molecular formula C17H19ClN2 B14089010 Dazepinil hydrochloride CAS No. 75991-49-0

Dazepinil hydrochloride

Cat. No.: B14089010
CAS No.: 75991-49-0
M. Wt: 286.8 g/mol
InChI Key: RKGYKBFILSMGSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dazepinil hydrochloride involves the reaction of dibenz[b,e]oxepin-11(6H)-ylidene with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Dazepinil hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Dazepinil hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dazepinil hydrochloride is unique in its specific receptor binding profile and its ability to treat a wide range of conditions, including chronic hives and insomnia, in addition to its antidepressant and anxiolytic effects .

Properties

CAS No.

75991-49-0

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine;hydrochloride

InChI

InChI=1S/C17H18N2.ClH/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14;/h3-11,17H,12H2,1-2H3;1H

InChI Key

RKGYKBFILSMGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3.Cl

Origin of Product

United States

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